
4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-oxo-2H-chromen-6-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-oxo-2H-chromen-6-yl)butanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound features a quinazolinone core linked to a chromone moiety through a butanamide linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-oxo-2H-chromen-6-yl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Chromone Synthesis: The chromone moiety can be synthesized via the cyclization of 2-hydroxyacetophenone derivatives.
Coupling Reaction: The quinazolinone and chromone intermediates are then coupled using a suitable linker, such as butanamide, under specific reaction conditions (e.g., using coupling agents like EDCI or DCC).
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinazolinone or chromone moieties.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions adjacent to the carbonyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer potential of compounds related to 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-oxo-2H-chromen-6-yl)butanamide. For instance, derivatives synthesized through oxidative rearrangement with isatins showed promising cytotoxic effects against several cancer cell lines, including A549 (lung cancer), DU145 (prostate cancer), B16-F10 (melanoma), and HepG2 (liver cancer) . Notably, compounds such as 3c , 3l , and 3o exhibited significant activity, indicating the potential of this class of compounds in cancer therapy.
Table 1: Cytotoxicity Results Against Cancer Cell Lines
Compound | A549 | DU145 | B16-F10 | HepG2 |
---|---|---|---|---|
3c | High | Moderate | High | Moderate |
3l | Moderate | High | Moderate | High |
3o | High | High | High | Low |
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties. Specifically, its derivatives have been shown to act as inhibitors of acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The presence of both quinazoline and coumarin moieties enhances the binding affinity to the enzyme's active site, making these compounds potential therapeutic agents for cognitive disorders .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions that combine various pharmacophores. The structure-activity relationship studies have revealed that modifications on either the quinazoline or coumarin parts can significantly influence biological activity. For example, substituents on the butanamide chain can enhance solubility and bioavailability, which are critical for therapeutic efficacy .
Table 2: Summary of Synthesis Routes
Synthesis Method | Key Reagents | Yield (%) |
---|---|---|
Oxidative Rearrangement | Isatins + o-amino N-aryl/alkyl benzamides | 70% |
Condensation Reaction | Quinazoline derivatives + Coumarin derivatives | 65% |
In Silico Studies
In silico studies have played a crucial role in understanding the binding interactions and predicting the biological activity of this compound. Computational methods such as molecular dynamics simulations provide insights into the stability of the compound in biological systems and its interaction with target enzymes . These studies support experimental findings and guide further modifications to improve efficacy.
Mechanism of Action
The mechanism of action of 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-oxo-2H-chromen-6-yl)butanamide would depend on its specific biological target. Generally, it might involve:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid functions.
Signal Transduction Pathways: Affecting cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone.
Chromone Derivatives: Compounds like 6-methyl-2H-chromen-2-one.
Uniqueness
The uniqueness of 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-oxo-2H-chromen-6-yl)butanamide lies in its combined quinazolinone and chromone structure, which may confer unique biological activities and therapeutic potential compared to other compounds with only one of these moieties.
Biological Activity
The compound 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-oxo-2H-chromen-6-yl)butanamide is a novel hybrid molecule that combines structural features of quinazoline and coumarin derivatives. This combination is hypothesized to enhance its biological activity, particularly in terms of anticancer properties and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of the compound is C20H18N2O5, with a molecular weight of 366.37 g/mol. The compound's structure includes a quinazoline moiety known for its pharmacological significance and a coumarin unit that contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C20H18N2O5 |
Molecular Weight | 366.37 g/mol |
LogP | 3.5 |
Polar Surface Area | 76.5 Ų |
Anticancer Activity
Recent studies have shown promising results regarding the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), DU145 (prostate cancer), B16-F10 (melanoma), and HepG2 (liver cancer).
- Cytotoxicity Assays :
- The compound exhibited IC50 values ranging from 22.76 μM to 45.41 μM across different cell lines, indicating moderate potency against these cancer types .
- Notably, compounds derived from similar structures have shown enhanced activity; for example, derivatives with modifications at specific positions on the quinazoline ring displayed improved efficacy .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes and cancer progression.
- COX Inhibition :
- Preliminary screening indicated that the compound could inhibit COX-2 activity, which is associated with reduced inflammation and potential anticancer effects .
- The inhibition rates were comparable to known COX inhibitors, suggesting that this compound may serve as a lead for further development in anti-inflammatory therapies.
Case Studies
A detailed exploration of related compounds has provided insights into structure-activity relationships (SAR). For instance:
- Compound Variants : Studies on analogs of the quinazoline-coumarin hybrids revealed that modifications in the substituents significantly affected their biological activities .
Example Case Study
A study focusing on quinazoline derivatives synthesized through oxidative rearrangement demonstrated that compounds with specific substitutions showed enhanced binding affinity to target enzymes involved in cancer progression . The findings suggest that hybridization strategies can yield compounds with dual functionality—anticancer and anti-inflammatory properties.
Properties
Molecular Formula |
C21H17N3O5 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
4-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-oxochromen-6-yl)butanamide |
InChI |
InChI=1S/C21H17N3O5/c25-18(22-14-8-9-17-13(12-14)7-10-19(26)29-17)6-3-11-24-20(27)15-4-1-2-5-16(15)23-21(24)28/h1-2,4-5,7-10,12H,3,6,11H2,(H,22,25)(H,23,28) |
InChI Key |
CSYLMPDXDQPREC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.